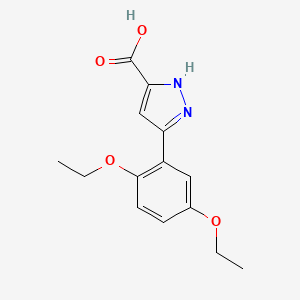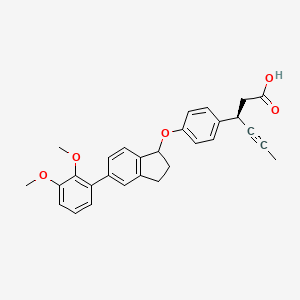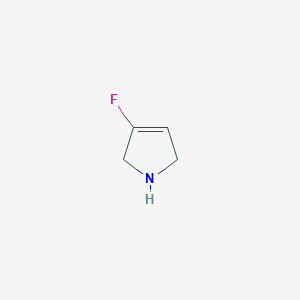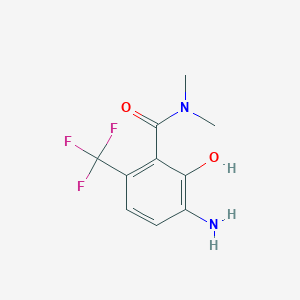
3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-hydroxy-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Amino-2-hydroxybenzamide: Lacks the N,N-dimethyl and trifluoromethyl groups, affecting its reactivity and applications.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Lacks the amino and hydroxyl groups, leading to different biological activities.
Uniqueness
3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
654683-32-6 |
|---|---|
Molecular Formula |
C10H11F3N2O2 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H11F3N2O2/c1-15(2)9(17)7-5(10(11,12)13)3-4-6(14)8(7)16/h3-4,16H,14H2,1-2H3 |
InChI Key |
MGYJQVNCHBKCIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


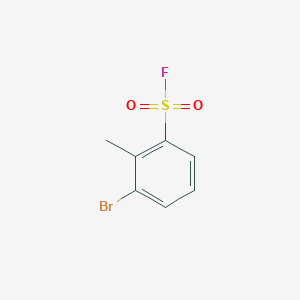
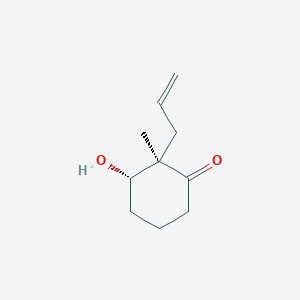
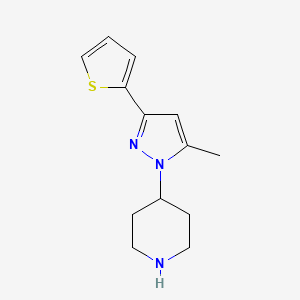
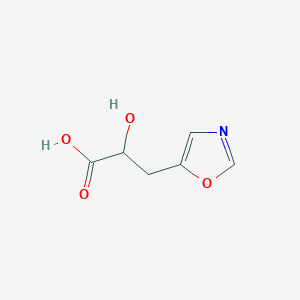
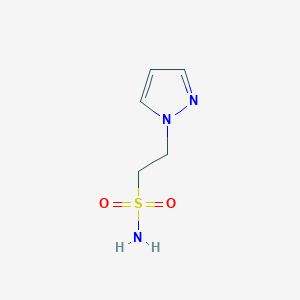
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
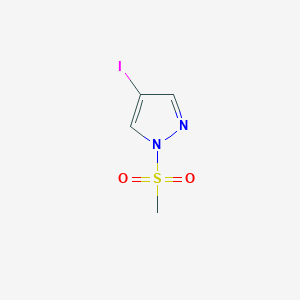
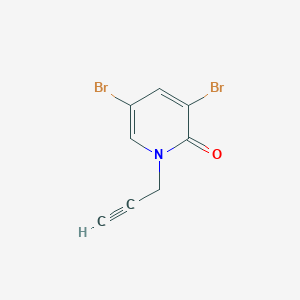
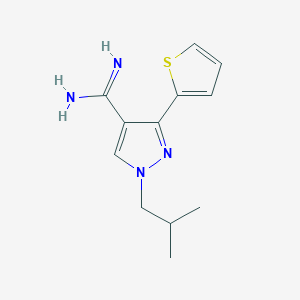
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)
